N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
Description
The compound N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide features a hybrid structure combining a piperidine core, a 1,2,3-triazole ring substituted with a 3-fluorophenyl group, and a 2-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-8-3-2-7-18(20)21(29)24-16-9-11-27(12-10-16)22(30)19-14-28(26-25-19)17-6-4-5-15(23)13-17/h2-8,13-14,16H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWODWIDPCFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a triazole ring, which is known for its diverse biological activity. The presence of the 3-fluorophenyl group is significant for enhancing the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation effectively. A study highlighted that various triazole-containing compounds demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, including MCF-7 and HCT116 .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS inhibition |
| Compound B | HCT116 | 0.43 | Apoptosis induction |
| Compound C | HepG2 | 2.6 | ROS generation |
The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS), which lead to mitochondrial dysfunction and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain triazole compounds exhibited potent inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways via ROS production.
- Antimicrobial Action : Disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives for their anticancer effects. One derivative was found to be significantly more potent than standard chemotherapeutics like doxorubicin, showcasing a promising alternative for cancer treatment .
Another study focused on the antimicrobial properties of triazole derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide-Piperidine-Triazole Families
Key analogs from (Molecules, 2014) share the benzamide-piperidine backbone but differ in substituents and auxiliary groups. A comparative analysis is summarized in Table 1:
Key Observations:
- Substituent Effects: The target compound replaces the ureido-benzyl group in analogs 7e–7g with a 1,2,3-triazole-4-carbonyl moiety.
- Electron-Withdrawing Groups : The 3-fluorophenyl group on the triazole introduces electron-withdrawing effects, which may influence pharmacokinetics (e.g., metabolic stability) compared to the chloro or methoxy groups in analogs .
- Synthetic Efficiency: Yields for ureido-containing analogs (7e–7g: 39.5–60.2%) suggest moderate synthetic challenges, possibly due to multi-step coupling reactions.
Triazole-Containing Analogs
describes 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazones synthesized via hydrazide-aldehyde condensation. Unlike the target compound, these derivatives lack the piperidine-benzamide framework but share the triazole core. The nitro group on the phenyl ring (as in 4a) contrasts with the target’s 3-fluorophenyl group, which may reduce cytotoxicity due to decreased electron-deficient character .
Piperidine/Piperazine Derivatives with Fluorinated Aryl Groups
highlights piperazine derivatives with trifluoromethylphenyl groups (e.g., N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin). While these compounds differ in core structure (cyclopentyl vs. piperidinyl), the use of fluorinated aryl groups aligns with the target’s 3-fluorophenyl motif. The trifluoromethyl group’s strong electron-withdrawing nature may enhance binding affinity compared to the target’s single fluorine substituent .
Pesticide-Related Benzamides
lists benzamide pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide). While structurally distinct from the target compound, the shared benzamide scaffold underscores the versatility of this moiety in agrochemical and pharmaceutical design. The target’s 2-methoxy group may confer improved solubility compared to flutolanil’s trifluoromethyl group .
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
When handling triazole-piperidine-benzamide derivatives, adhere to OSHA Hazard Communication Standard (HCS) guidelines:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to minimize inhalation of aerosols/dust.
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose via authorized waste handlers .
- First Aid: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent irritation .
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
The synthesis involves multi-step reactions:
Triazole Formation: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
Piperidine Coupling: React the triazole intermediate with a piperidine derivative via carbodiimide-mediated amide bond formation (e.g., HBTU/DIPEA in DMF) .
Benzamide Functionalization: Introduce the 2-methoxybenzamide group using Schotten-Baumann conditions (acyl chloride + amine in dichloromethane) .
Key Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via flash chromatography .
Advanced: How can researchers resolve contradictory biological activity data across assay systems?
Answer:
Contradictions often arise from assay-specific variables:
- Orthogonal Validation: Compare biochemical (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays to confirm target engagement .
- Solubility Checks: Use dynamic light scattering (DLS) to detect aggregation in cell-based assays .
- Metabolite Screening: Perform LC-MS to identify degradation products that may interfere with activity .
Advanced: What strategies optimize pharmacokinetic properties of derivatives?
Answer:
- Solubility Enhancement: Introduce polar groups (e.g., hydroxyl, sulfonamide) to the benzamide moiety while maintaining logP < 5 (calculated via ChemAxon) .
- Metabolic Stability: Replace labile ester groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding (PPB): Use equilibrium dialysis to assess PPB; aim for <90% binding to ensure free drug availability .
Basic: Which spectroscopic techniques confirm structural integrity?
Answer:
- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) verifies triazole (δ 8.1–8.3 ppm) and piperidine (δ 2.5–3.5 ppm) protons .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.15) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC deposition) .
Advanced: How does the 3-fluorophenyl group influence triazole reactivity?
Answer:
The electron-withdrawing fluorine:
- Kinetic Effects: Accelerates [3+2] cycloaddition by polarizing the alkyne in CuAAC reactions (DFT studies show ΔG‡ reduction by ~2 kcal/mol) .
- Electronic Environment: Stabilizes the triazole ring via resonance, reducing susceptibility to nucleophilic attack .
Experimental Validation: Compare reaction rates with non-fluorinated analogs using stopped-flow spectroscopy .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials .
- Desiccation: Use silica gel packs to prevent hydrolysis of the amide bond.
- Stability Monitoring: Perform quarterly HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced: What computational methods predict kinase binding modes?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 4U5J) .
- Molecular Dynamics (MD): Simulate binding stability (GROMACS, 100 ns trajectories) to assess hydrogen bond retention .
- QSAR Modeling: Train models with IC50 data to prioritize derivatives with predicted IC50 < 100 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
